molecular formula C8H7Cl2NOS B7757818 N-(3,4-dichlorophenyl)-2-mercaptoacetamide

N-(3,4-dichlorophenyl)-2-mercaptoacetamide

Cat. No.: B7757818
M. Wt: 236.12 g/mol
InChI Key: OXXGBQLQQBKIJO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-mercaptoacetamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-mercaptoacetamide typically involves the reaction of 3,4-dichloroaniline with a suitable thiol reagent under controlled conditions. One common method involves the use of 2-mercaptoacetic acid as the thiol source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the purification of starting materials, optimization of reaction conditions, and isolation of the final product through crystallization or other separation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-2-mercaptoacetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules that can target specific biological pathways .

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)-2-mercaptoacetamide is unique due to its mercaptoacetamide moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the mercapto group or have different substituents on the phenyl ring .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-6-2-1-5(3-7(6)10)11-8(12)4-13/h1-3,13H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXGBQLQQBKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CS)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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